molecular formula C35H42N6O8 B561265 Tyr-D-Ala-Phe-Hyp-Tyr-NH2 CAS No. 102029-98-1

Tyr-D-Ala-Phe-Hyp-Tyr-NH2

Cat. No.: B561265
CAS No.: 102029-98-1
M. Wt: 674.755
InChI Key: WUUKSNWVWFUBPQ-YXBPYMDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyr-D-Ala-Phe-Hyp-Tyr-NH2, also known as (D-Ala2, Hyp4, Tyr5)-beta-casomorphin (1-5) amide acetate salt, is a synthetic peptide with a molecular formula of C35H42N6O8 and a molecular weight of 674.74 g/mol . This compound is a derivative of beta-casomorphin, a peptide derived from the digestion of the milk protein casein. It is known for its potential biological activities, particularly in the field of opioid receptor research.

Preparation Methods

The synthesis of Tyr-D-Ala-Phe-Hyp-Tyr-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:

    Amino Acid Coupling: The amino acids are sequentially added to a solid resin support, starting with the C-terminal amino acid.

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The peptide is cleaved from the resin support and purified.

The reaction conditions for SPPS include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), and deprotection reagents like trifluoroacetic acid (TFA). Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity .

Chemical Reactions Analysis

Tyr-D-Ala-Phe-Hyp-Tyr-NH2 can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups in tyrosine residues can be oxidized to form quinones.

    Reduction: The peptide bonds can be reduced under specific conditions to yield amino alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tyr-D-Ala-Phe-Hyp-Tyr-NH2 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The mechanism of action of Tyr-D-Ala-Phe-Hyp-Tyr-NH2 involves its interaction with opioid receptors, particularly the mu and delta opioid receptors. Upon binding to these receptors, the compound mimics the effects of endogenous opioid peptides, leading to analgesic and other physiological effects. The molecular targets include the opioid receptors, and the pathways involved are those related to pain modulation and neurotransmitter release .

Comparison with Similar Compounds

Tyr-D-Ala-Phe-Hyp-Tyr-NH2 is similar to other opioid peptides such as dermorphin and deltorphin. it is unique due to the presence of D-alanine and hydroxyproline residues, which enhance its stability and receptor selectivity. Similar compounds include:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for scientific research and drug development.

Biological Activity

Tyr-D-Ala-Phe-Hyp-Tyr-NH2 is a synthetic peptide that exhibits significant biological activity, particularly in the context of opioid receptor interactions. This article explores its biological properties, mechanisms of action, and comparative efficacy with related compounds.

Overview of this compound

This compound is a modified heptapeptide derived from dermorphin, a potent opioid peptide. The unique structure includes D-alanine and hydroxyproline, which enhance its stability and receptor selectivity. This compound serves as a valuable model in drug development, particularly for analgesics targeting opioid receptors.

The primary mechanism of action for this compound involves its binding to opioid receptors, specifically the mu (μ) and delta (δ) receptors. Upon binding, it mimics endogenous opioids, leading to analgesic effects through modulation of pain pathways and neurotransmitter release. The interaction with these receptors is crucial for its pharmacological profile.

Comparative Analysis with Similar Compounds

This compound shares similarities with other opioid peptides such as dermorphin and deltorphin but exhibits distinct structural features that influence its biological activity. Below is a comparison table highlighting key characteristics:

CompoundStructureμ-Receptor Affinityδ-Receptor AffinityNotable Properties
This compoundThis compoundHighModerateEnhanced stability; selective binding
DermorphinTyr-D-Ala-Phe-Gly-Tyr-X-Ser-NH2Very HighLowExtremely potent; isolated from amphibian skin
DeltorphinTyr-DeltorphinModerateVery HighStrong δ-receptor selectivity

Research Findings and Case Studies

  • Opioid Receptor Binding Studies :
    • Research demonstrated that this compound binds effectively to μ-opioid receptors with a dissociation constant (Kd) comparable to other potent agonists. In studies involving rat brain tissue and CHO cells expressing μ-receptors, the compound displayed Kd values indicating strong receptor affinity (0.31 nM in rat brain) .
  • Analgesic Efficacy :
    • In animal models, administration of this compound resulted in significant analgesic effects similar to those observed with morphine but with potentially fewer side effects due to its selective receptor activity .
  • Comparative Pharmacology :
    • A study comparing various opioid peptides highlighted that the presence of D-amino acids in this compound contributes to its unique pharmacological profile, enhancing its binding affinity while reducing susceptibility to enzymatic degradation .

Properties

IUPAC Name

(2S,4R)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-1-[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-4-hydroxypyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N6O8/c1-20(38-33(47)27(36)15-22-7-11-24(42)12-8-22)32(46)40-29(17-21-5-3-2-4-6-21)35(49)41-19-26(44)18-30(41)34(48)39-28(31(37)45)16-23-9-13-25(43)14-10-23/h2-14,20,26-30,42-44H,15-19,36H2,1H3,(H2,37,45)(H,38,47)(H,39,48)(H,40,46)/t20-,26-,27+,28+,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUKSNWVWFUBPQ-YXBPYMDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CC(CC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)O)NC(=O)C(CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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